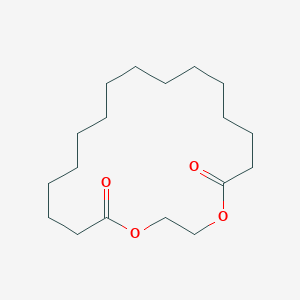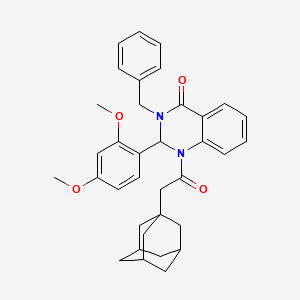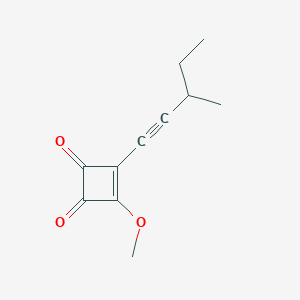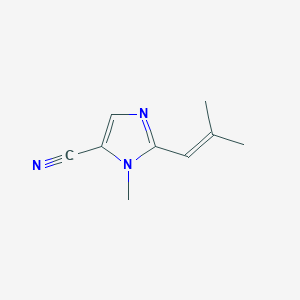![molecular formula C18H16N2O2 B14283292 (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol CAS No. 130940-74-8](/img/structure/B14283292.png)
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyridocarbazoles, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridocarbazole Core: This step involves the cyclization of appropriate precursors under high-temperature conditions.
Methoxylation: Introduction of the methoxy group at the 9th position using methanol and a suitable catalyst.
Methylation: Addition of a methyl group at the 5th position using methyl iodide and a base.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 1st position using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazole): Lacks the hydroxymethyl group at the 1st position.
(9-Methoxy-6H-pyrido[4,3-b]carbazol-1-yl)methanol: Lacks the methyl group at the 5th position.
Uniqueness
(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol is unique due to the presence of both the methoxy and methyl groups, as well as the hydroxymethyl group
特性
CAS番号 |
130940-74-8 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
(9-methoxy-5-methyl-2H-pyrido[4,3-b]carbazol-1-yl)methanol |
InChI |
InChI=1S/C18H16N2O2/c1-10-12-5-6-19-17(9-21)14(12)8-15-13-7-11(22-2)3-4-16(13)20-18(10)15/h3-8,19,21H,9H2,1-2H3 |
InChIキー |
OLAJUUAKPZGTFV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)



![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)


![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)



![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)


